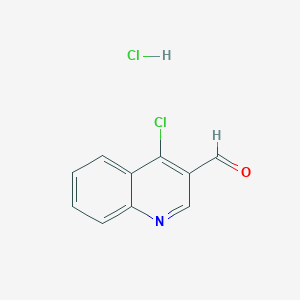

4-Chloroquinoline-3-carbaldehyde hydrochloride

CAS No.: 1956355-14-8

Cat. No.: VC20151676

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956355-14-8 |

|---|---|

| Molecular Formula | C10H7Cl2NO |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 4-chloroquinoline-3-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C10H6ClNO.ClH/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10;/h1-6H;1H |

| Standard InChI Key | ZSCMWCWDIGEIFX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloroquinoline-3-carbaldehyde hydrochloride consists of a quinoline scaffold—a benzene ring fused to a pyridine ring—with a chlorine atom at the 4-position and an aldehyde group (-CHO) at the 3-position. The hydrochloride salt form enhances aqueous solubility, critical for biological assays. The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine and aldehyde groups direct electrophilic and nucleophilic reactions to specific sites on the quinoline ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇Cl₂NO | |

| Molecular Weight | 228.07 g/mol | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) | |

| Melting Point | Not reported | - |

| Stability | Stable under inert conditions |

Synthesis and Production

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone method for synthesizing 4-chloroquinoline-3-carbaldehyde. This formylation process employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 3-position of 4-chloroquinoline. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ activating DMF to generate the formylating agent. Typical yields range from 65–80%, depending on reaction time and temperature.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. By enhancing mass transfer and reagent activation, this method achieves yields exceeding 85% under mild conditions (40–60°C). The technique is particularly advantageous for scaling derivative libraries for high-throughput screening.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer, minimizing byproduct formation. Microwave-assisted methods further enhance efficiency, achieving near-quantitative yields in 10–15 minutes. These advancements underscore the compound’s viability for large-scale pharmaceutical applications.

Applications in Organic Synthesis

Precursor for Biologically Active Compounds

The aldehyde group’s reactivity enables diverse transformations, including:

-

Wittig reactions to form α,β-unsaturated ketones.

-

Reductive amination for synthesizing secondary amines.

-

Condensation reactions with hydrazines to yield hydrazones .

These intermediates serve as building blocks for antimicrobial quinolones, antimalarial agents, and kinase inhibitors .

Role in Palladium-Catalyzed Reactions

Palladium-catalyzed intramolecular C–N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones produces 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles . Temperature modulates product ratios:

-

100°C: Pyrazoloquinolines dominate (70–75% yield).

-

130°C: Anilinoquinolinecarbonitriles prevail (65–70% yield) .

This selectivity enables tailored synthesis of heterocycles for drug discovery.

| Derivative | Target Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Hydrazone analog | Staphylococcus aureus | 15.6 | Protein synthesis inhibition |

| Carbonitrile derivative | Mycobacterium tuberculosis | 50.0 | Nucleic acid interference |

Anticancer Mechanisms

In vitro studies demonstrate apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation. The chlorine substituent enhances cellular uptake, while the aldehyde group reacts with thiols in redox signaling pathways.

Anti-Inflammatory and Antiviral Effects

Derivatives inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing interleukin-6 (IL-6) production by 60–70% in murine models. Preliminary data also suggest activity against HIV-1 protease, though IC₅₀ values remain unoptimized.

Research Findings and Recent Advances

Palladium-Catalyzed Intramolecular Coupling

A 2015 study demonstrated that 4-chloroquinoline-3-carbaldehyde hydrazones undergo Pd-catalyzed cyclization to yield pyrazoloquinolines (e.g., 1a) and anilinoquinolinecarbonitriles (e.g., 1b) . Key findings include:

-

Solvent optimization: Aqueous dioxane improves catalyst longevity.

-

Ligand effects: Bidentate phosphines (e.g., dppf) enhance turnover numbers .

Suzuki-Miyaura Cross-Coupling Derivatives

Triarylquinoline-3-carbaldehydes synthesized via Suzuki-Miyaura reactions exhibit tunable fluorescence (λₑₘ = 450–600 nm), making them candidates for bioimaging probes . Substituents at the 4, 6, and 8 positions modulate intramolecular charge transfer (ICT), with electron-donating groups (e.g., -OMe) red-shifting emission maxima by 40 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume